(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
CAS No.:
Cat. No.: VC15791665
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | ethyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3/t12-/m0/s1 |
| Standard InChI Key | UBJMPCLTXLHGKE-LBPRGKRZSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]1(CCC2=CC=CC=C21)N |
| Canonical SMILES | CCOC(=O)C1(CCC2=CC=CC=C21)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a 2,3-dihydro-1H-indene system—a bicyclic framework with a five-membered ring fused to a benzene ring. Key functional groups include:
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Amino group (-NH₂) at position 1, contributing to basicity and hydrogen-bonding capacity.
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Ethyl carboxylate ester (-COOEt) at position 1, enhancing lipophilicity and serving as a protecting group for carboxylic acids.
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Chiral center at position 1, with the (S)-configuration dictating stereoselective interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate |
| CAS Registry | Not yet assigned |
| Stereochemistry | (S)-configuration at C1 |
Spectroscopic Characterization
While direct data for this compound is limited, analogues suggest characteristic spectral features:
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¹H NMR: Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.5–7.5 ppm), and amino protons (δ 1.5–2.5 ppm, broad).
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IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and N-H (~3350 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
Reported methods for related indene derivatives provide insight into plausible pathways:
Catalytic Hydrogenation
Indene undergoes hydrogenation over palladium catalysts to yield 2,3-dihydroindene, a precursor for further functionalization .
Stereoselective Amination
Chiral auxiliaries or asymmetric catalysis introduce the amino group at position 1. For example, enzymatic resolution or transition metal-catalyzed amination could achieve the (S)-configuration .
Esterification
Carboxylation followed by ethyl ester formation via Fischer esterification (ethanol, acid catalyst) completes the synthesis .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOAc, 25°C | 85–90% |
| Amination | NH₃, CuCl₂, 80°C | 60–70% |
| Esterification | Ethanol, H₂SO₄, reflux | 75–85% |
Industrial Scalability
Batch reactors with temperature-controlled zones and continuous-flow systems may optimize yield and enantiomeric excess (ee > 98%). Solvent recovery systems would enhance sustainability.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<5 mg/mL) .
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage at -20°C under nitrogen is recommended.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) would likely show a retention time of 8–10 minutes, with UV detection at 254 nm .
Challenges and Future Directions
Knowledge Gaps
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No peer-reviewed studies directly investigate this compound.
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Toxicity and pharmacokinetic profiles remain uncharacterized.
Research Priorities
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Stereoselective Synthesis: Developing enantioselective routes with >99% ee.
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Biological Screening: Testing against cancer cell lines and microbial pathogens.
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Computational Modeling: Docking studies to predict target binding affinities.
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